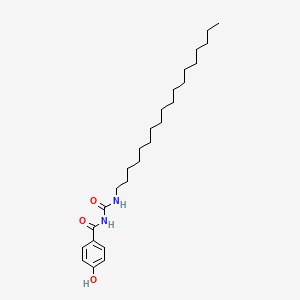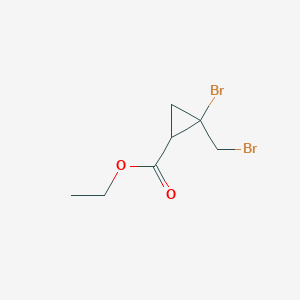![molecular formula C13H24O2 B12569229 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 189352-56-5](/img/structure/B12569229.png)
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a dioxaspiro ring system is fused with an undecane skeleton. This compound is notable for its stability and intriguing stereochemistry, making it a subject of interest in various fields of chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiro compound. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the spiro ring .
Industrial Production Methods
While specific industrial production methods for 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5This includes optimizing reaction conditions, such as temperature and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds and studying stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in the ring system, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Feature both oxygen and sulfur atoms in the spiro ring system.
Uniqueness
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and stereochemistry make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
189352-56-5 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
9-ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-4-11-5-7-13(8-6-11)14-9-12(2,3)10-15-13/h11H,4-10H2,1-3H3 |
Clave InChI |
CWZPAKNHTDJJOW-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(CC1)OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


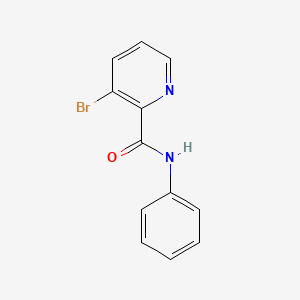
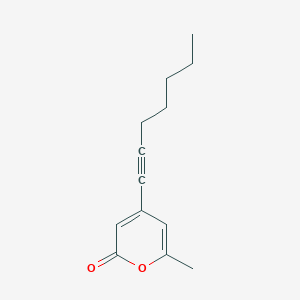
dimethylsilane](/img/structure/B12569166.png)
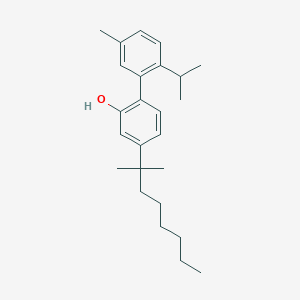

![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
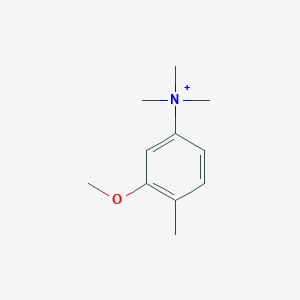
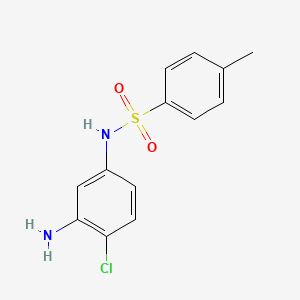
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
